trans-(2-Amino-cyclopentyl)-methanol hydrochloride
Overview
Description
trans-(2-Amino-cyclopentyl)-methanol hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group attached to a cyclopentyl ring, which is further connected to a methanol group. The hydrochloride form enhances its solubility in water, making it easier to handle in various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(2-Amino-cyclopentyl)-methanol hydrochloride typically involves the following steps:
Cyclopentylation: The initial step involves the formation of a cyclopentyl ring, which can be achieved through various cyclization reactions.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopentyl ring, which can be achieved through various methods such as reduction or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
trans-(2-Amino-cyclopentyl)-methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of N-substituted cyclopentyl derivatives.
Scientific Research Applications
trans-(2-Amino-cyclopentyl)-methanol hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of trans-(2-Amino-cyclopentyl)-methanol hydrochloride involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
trans-(2-Amino-cyclopentyl)-acetic acid ethyl ester: Similar structure but with an acetic acid ester group instead of a methanol group.
trans-N-(2-cyclopentyl)ethyl-N-methyl-p-nitroaniline: Contains a cyclopentyl ring but with different functional groups.
Uniqueness
trans-(2-Amino-cyclopentyl)-methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water and potential for various chemical modifications make it a versatile compound for research and industrial applications.
Biological Activity
trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a compound with notable potential in biological research and medicinal applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₄ClNO
- Molecular Weight : Approximately 151.63 g/mol
- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in various experimental settings.
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This interaction can modulate various metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties.
- Receptor Binding : It may interact with specific receptors on cell surfaces, influencing their activity and triggering downstream signaling pathways. This could be significant in the context of cancer treatment and other diseases where receptor modulation is crucial.
Biological Activities
Research has investigated the following biological activities of this compound:
- Antiproliferative Effects : Studies have shown that the compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit enzymes relevant to cancer progression, such as Nek2, which is associated with cell proliferation and migration .
- Therapeutic Applications : Its potential therapeutic effects include anti-inflammatory and analgesic properties, making it a candidate for further medicinal development.
Case Studies and Research Findings
Several studies highlight the compound's biological activity:
- In a study focusing on enzyme inhibitors, this compound demonstrated significant inhibition of certain enzymes linked to tumor growth in HeLa cells and cholangiocarcinoma models, indicating its potential role in cancer therapy .
- Another investigation assessed the compound's ability to enhance the efficacy of chemotherapeutics like cisplatin, revealing synergistic effects that could improve treatment outcomes for colorectal cancer patients .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antiproliferative, enzyme inhibition | Enzyme binding and receptor modulation |
Compound A (e.g., similar amine) | Moderate antiproliferative effects | Primarily through receptor interaction |
Compound B (e.g., cyclic amine) | Limited enzyme inhibition | Weak receptor affinity |
Properties
IUPAC Name |
[(1R,2R)-2-aminocyclopentyl]methanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZSFZUZNGAAID-RIHPBJNCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2331212-02-1 | |
Record name | [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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